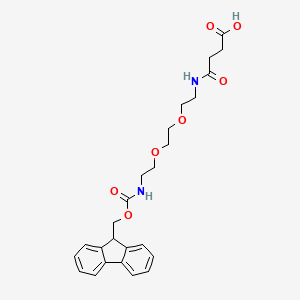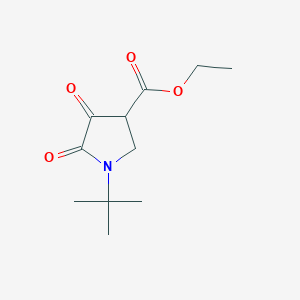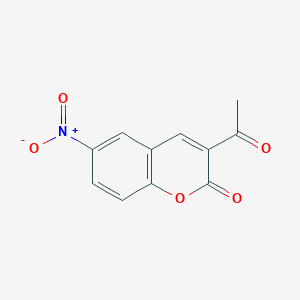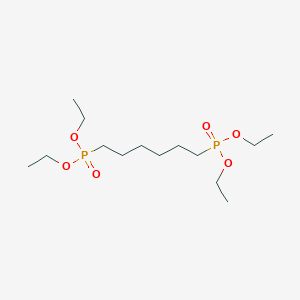
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
Overview
Description
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid: is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . This compound is characterized by its linear, flexible, and hydrophilic nature, making it suitable for various biochemical applications .
Mechanism of Action
- It’s essential to note that this compound is often used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PEG-based PROTACs . As such, its primary targets may vary depending on the context of its use.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like N,N’-diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions to expose the amino group for further functionalization.
Coupling Reactions: The amino group can be coupled with carboxylic acids or other reactive groups using coupling agents like DIC.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: DIC and hydroxybenzotriazole (HOBt) are frequently used as coupling agents.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in the synthesis of ADCs and PROTACs .
Scientific Research Applications
Chemistry: In chemistry, N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is used as a building block in solid-phase peptide synthesis (SPPS) due to its enhanced solubility and ionization properties .
Biology: In biological research, this compound is utilized as a linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells .
Medicine: In medicine, this compound is used in the development of PROTACs, which are molecules that induce the degradation of specific proteins, offering a novel approach to drug discovery .
Industry: Industrially, this compound is employed in the production of various bioconjugates and therapeutic agents .
Comparison with Similar Compounds
Fmoc-PEG2-Suc-OH: Another PEG-like linker used in SPPS.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A similar compound used as a cleavable linker in ADC synthesis.
Uniqueness: N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is unique due to its specific structure that provides both flexibility and hydrophilicity, making it highly suitable for use in bioconjugation and drug delivery systems .
Properties
IUPAC Name |
4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c28-23(9-10-24(29)30)26-11-13-32-15-16-33-14-12-27-25(31)34-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,26,28)(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIGBISTJOKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373284 | |
| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613245-91-3 | |
| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3031576.png)








![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)



